N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-12(24)14-8-5-9-15(10-14)20-16(25)11-26-18-22-21-17(23(18)19)13-6-3-2-4-7-13/h2-10H,11,19H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHSKQNTPKUDDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, with CAS number 900006-88-4, is a compound that belongs to the triazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₇N₅O₂S
- Molecular Weight : 367.4 g/mol
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antibacterial activity . The specific compound has been evaluated against various bacterial strains:
- Antibacterial Efficacy :
- This compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- In a study comparing various triazole derivatives, compounds similar to this one showed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
The mechanism by which this compound exerts its antibacterial effects is primarily through the inhibition of essential bacterial enzymes. The triazole ring is known to interfere with the synthesis of nucleic acids and proteins in bacteria .
Anticancer Activity
Recent studies have also explored the anticancer potential of triazole derivatives. While specific data on this compound is limited, related compounds have shown promising results:
- Cell Viability Assays :
Study on Antimicrobial Activity
A comparative study involving various triazole derivatives assessed their efficacy against Mycobacterium smegmatis and Mycobacterium tuberculosis. The results indicated that modifications at the phenyl ring significantly influenced activity levels. The compound's structural features contributed to its enhanced antibacterial properties compared to standard treatments like isoniazid .
Study on Anticancer Effects
In vitro studies on related triazole compounds revealed that they could inhibit carbonic anhydrase IX (CA IX), a key enzyme in tumor growth and metastasis. This inhibition was associated with reduced proliferation rates in cancer cell lines .
Comparison with Similar Compounds
Triazole Ring Modifications
- 4-Amino-5-aryl Substitution: Target Compound: 5-Phenyl and 4-amino groups . VUAA-1 (): 5-Pyridin-3-yl and 4-ethyl groups. This modification enhances Orco channel agonist activity, suggesting that heteroaromatic substituents (e.g., pyridine) may improve receptor binding . Anti-exudative Analogs (): 5-Furan-2-yl substitution. The furan ring contributes to anti-inflammatory activity (57% inhibition at 10 mg/kg vs. diclofenac’s 63% at 8 mg/kg) . MGH-CP25 (): Adamantyl-phenyl substitution. The bulky adamantyl group may enhance metabolic stability or target selectivity .
Acetamide Nitrogen Substituents
Sulfanyl Bridge Variations
- Most analogs retain the sulfanyl linker, but MGH-CP25 () replaces it with a sulfonyl group (-SO₂-), which may alter electronic properties and hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
